molecular formula C8H12N2OS B13073254 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal

2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal

Cat. No.: B13073254
M. Wt: 184.26 g/mol
InChI Key: OUTUPOHSYYOXHR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is a thiadiazole derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a branched propanal group at position 3.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylthiadiazol-5-yl)propanal

InChI

InChI=1S/C8H12N2OS/c1-6-7(12-10-9-6)4-8(2,3)5-11/h5H,4H2,1-3H3

InChI Key

OUTUPOHSYYOXHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanal with a thiadiazole derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The 4-methyl-1,2,3-thiadiazol-5-yl moiety is a common scaffold in bioactive compounds. Below is a comparison with structurally related analogs:

Compound Key Substituents Biological Activity Reference
2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal 4-methyl-thiadiazole, 2,2-dimethyl-propanal Not reported (potential reactivity) [Hypothetical]
4-Methyl-1,2,3-thiadiazol-5-yl urea (Tiadinil analog) Urea group at position 5 Antifungal, plant resistance inducer
N-(1-(4-methyl-1,2,3-thiadiazol-5-yl)-3-oxo-3-(piperidin-1-yl)propenyl)benzamide Piperidine and benzamide groups Unspecified (likely antimicrobial)
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate Ethyl ester, sulfanyl-propanoate Chemical intermediate

Key Observations :

  • The aldehyde group in the target compound distinguishes it from urea-, amide-, or ester-containing analogs. This group may enhance reactivity in nucleophilic addition or condensation reactions.
  • Biological Activity : Urea derivatives (e.g., Tiadinil analogs) exhibit antifungal and plant resistance-inducing properties, while benzamide derivatives are often explored for antimicrobial activity . The propanal group’s role in bioactivity remains unstudied but warrants investigation.

Physicochemical Properties

The substituents significantly influence solubility, stability, and lipophilicity:

Compound LogP (Predicted) Solubility Thermal Stability
This compound ~2.1 (moderate) Low in water, soluble in organic solvents Moderate
4-Methyl-1,2,3-thiadiazol-5-yl methanol ~1.5 Moderate in polar solvents High (crystalline)
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate ~3.0 Low in water, high in DMF High

Notes:

  • The 2,2-dimethyl group increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methanol or sulfanyl groups).
  • Crystalline derivatives (e.g., 4-methyl-thiadiazole methanol) exhibit higher thermal stability, suggesting the target compound may require stabilization for practical use .

Antifungal and Agrochemical Potential

  • Tiadinil Analogs : 4-Methyl-1,2,3-thiadiazol-5-yl ureas demonstrate protective effects against Botrytis cinerea in plants, with EC₅₀ values in the micromolar range .

Molecular Docking Insights

  • highlights thiadiazole-triazole acetamides with distinct binding poses in molecular docking studies, suggesting substituent-dependent interactions . The propanal group’s planar conformation may facilitate binding to hydrophobic pockets.

Biological Activity

2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal is a synthetic compound belonging to the class of thiadiazoles. Thiadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

  • Molecular Formula : C10H17N3OS2
  • Molecular Weight : 259.39 g/mol
  • CAS Number : 478063-52-4

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus exhibit activity against various bacterial and fungal strains.

Microorganism Activity
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

In a study conducted by Siddiqui et al., various thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited notable antibacterial effects against S. aureus and E. coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Reference Compound
Caco-2 (Colorectal)31.9Cisplatin
T47D (Breast)Comparable to Cisplatin-

Research highlighted in various studies indicates that modifications in the thiadiazole ring can enhance anticancer activity. For example, the presence of electronegative atoms near the thiadiazole structure was found to improve interactions with cellular targets .

Neuroprotective Effects

Recent investigations have suggested that thiadiazole derivatives may possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptors linked to inflammatory responses and neuronal signaling.
  • Oxidative Stress Reduction : The compound may reduce oxidative stress through its sulfanyl group, which can form disulfide bonds with target proteins.

Case Studies

Several case studies have evaluated the efficacy of thiadiazole derivatives:

  • Study on Antibacterial Properties : A study tested a series of thiadiazole compounds against various pathogens and reported significant inhibition rates for compounds similar to this compound against S. aureus and E. coli .
  • Anticancer Evaluation : Research conducted on a series of substituted thiadiazoles demonstrated that those with methyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like cisplatin .

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